4-Methyl-6-(phenylthio)nicotinic acid
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Overview
Description
4-Methyl-6-(phenylthio)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a methyl group at the 4-position and a phenylthio group at the 6-position of the nicotinic acid structure. Nicotinic acid derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(phenylthio)nicotinic acid can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives often involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Alternative green chemistry methods are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(phenylthio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
4-Methyl-6-(phenylthio)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-6-(phenylthio)nicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: A derivative with the carboxyl group at the 4-position of the pyridine ring.
Picolinic Acid: A derivative with the carboxyl group at the 2-position of the pyridine ring.
Uniqueness
4-Methyl-6-(phenylthio)nicotinic acid is unique due to the presence of both the methyl and phenylthio groups, which confer distinct chemical and biological properties. These modifications enhance its potential as an enzyme inhibitor and its utility in synthetic chemistry.
Properties
Molecular Formula |
C13H11NO2S |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
4-methyl-6-phenylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c1-9-7-12(14-8-11(9)13(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI Key |
KFDOCOLOOWOSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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